
Ethyl 4-(4-(aminomethyl)phenyl)thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that features a thiazole ring substituted with an aminomethyl-phenyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Aminomethyl-phenyl Group: The aminomethyl-phenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with an amine.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated derivatives and strong nucleophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Research: The compound may be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
4-(4-Aminomethyl-phenyl)-thiazole: Lacks the carboxylic acid group, which may influence its chemical properties and applications.
Uniqueness
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to the presence of both the aminomethyl-phenyl group and the ethyl ester group. This combination of functional groups imparts specific chemical properties, such as solubility and reactivity, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
ethyl 4-[4-(aminomethyl)phenyl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-13(16)12-15-11(8-18-12)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7,14H2,1H3 |
Clé InChI |
ZAKQGHQLUBKWOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


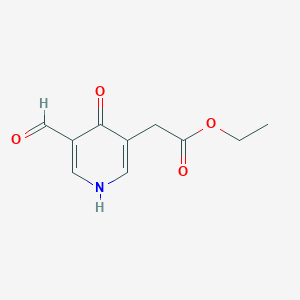
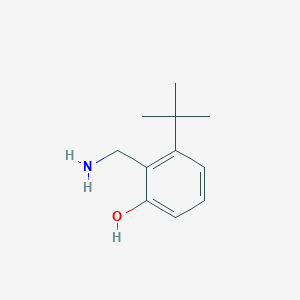
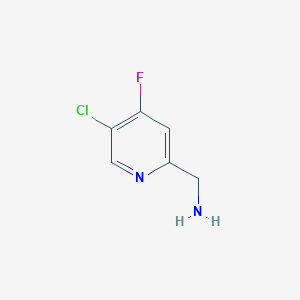

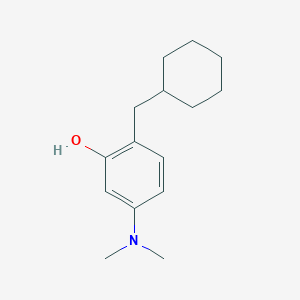
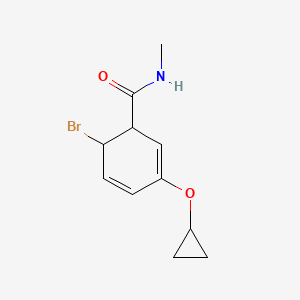
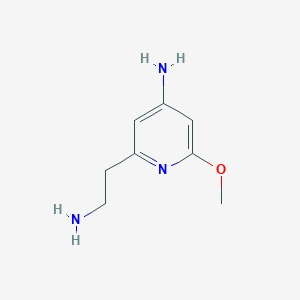

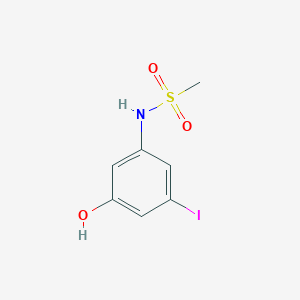
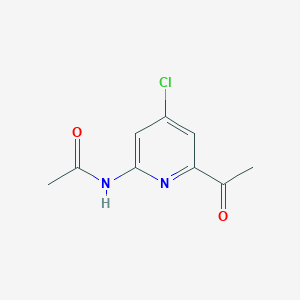
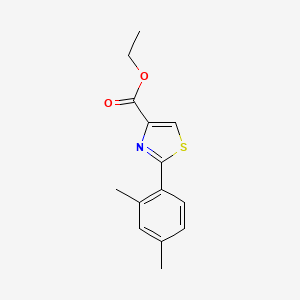
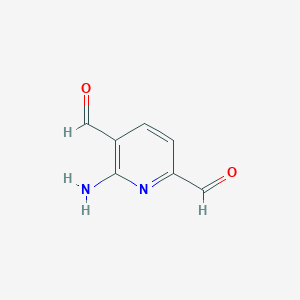
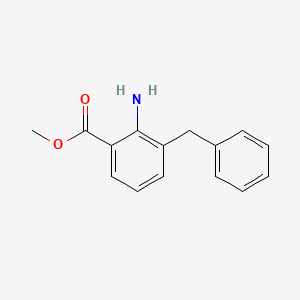
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)
